1-Hexadecanesulfonic acid sodium salt

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Hexadecanesulfonic acid sodium salt is typically synthesized through the sulfonation of hexadecane.

Industrial Production Methods: In industrial settings, the production of 1-hexadecanesulfonic acid, sodium salt involves large-scale sulfonation reactors where hexadecane is treated with sulfur trioxide (SO₃) gas. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .

Analyse Chemischer Reaktionen

Role in Polymerization Reactions

1-Hexadecanesulfonic acid sodium salt acts as an emulsifier and stabilizer in polymerization systems. Key applications include:

Emulsion Polymerization of Styrene

In reverse iodine transfer emulsion polymerization, this compound facilitates micelle formation, enabling controlled radical polymerization of styrene. The sulfonate group interacts with hydrophobic monomer phases, while the sodium counterion enhances aqueous solubility .

Crosslinking in Silicone Chemistry

The compound participates in crosslinking hydroxyl-terminated poly(dimethylsiloxane) (PDMS) through sulfonate-mediated ionic interactions. This process enhances the mechanical stability of silicone-based materials .

Mechanism :

-

Sulfonate groups form ionic bonds with terminal hydroxyl groups on PDMS chains.

-

Creates a three-dimensional network, improving thermal and chemical resistance.

Reactivity with Acids and Bases

The compound exhibits limited reactivity under standard conditions but decomposes in the presence of strong acids or bases :

Incompatible Reactions :

-

Acidic Conditions : Protonation of sulfonate groups releases hexadecanesulfonic acid and sodium salts.

-

Basic Conditions : No significant degradation observed, but may form complexes with metal ions.

Thermal Decomposition

At elevated temperatures (>265°C), the compound undergoes pyrolysis, producing:

Safety Note : Decomposition fumes are hazardous and require adequate ventilation .

Wissenschaftliche Forschungsanwendungen

Emulsifier in Polymerization

1-Hexadecanesulfonic acid sodium salt is widely used as an emulsifier in the reverse iodine transfer emulsion polymerization of styrene. This process allows for the synthesis of polystyrene with controlled molecular weight and properties. The compound facilitates the formation of stable emulsions, which are crucial for achieving desired polymer characteristics.

Case Study : A study published in the Journal of Colloid and Interface Science demonstrated that using this surfactant in the reverse iodine transfer polymerization resulted in a well-defined polystyrene product with minimal polydispersity . The emulsification process was optimized under various conditions to enhance the efficiency of polymerization.

Analytical Chemistry

In analytical chemistry, this compound is employed in high-performance liquid chromatography (HPLC) as a mobile phase additive. Its ability to form ion associates with various dyes enhances the detection and quantification of surfactants and other ionic compounds.

Application Example :

- Spectrophotometric Analysis : The compound has been used to develop a spectrophotometric method for determining ionic surfactants by forming complexes with sulfonephthalein dyes, which can then be precipitated with chitosan . This method allows for sensitive detection of surfactants in complex mixtures.

| Application Area | Specific Use Case | Reference |

|---|---|---|

| Polymerization | Emulsifier for styrene polymerization | |

| Analytical Chemistry | HPLC mobile phase additive | |

| Spectrophotometry | Detection of ionic surfactants |

Study of Crosslinking Mechanisms

The compound has also been utilized to investigate the crosslinking mechanisms of hydroxyl-terminated poly(dimethylsiloxane). This research is vital for understanding how different additives affect the curing process and final properties of silicone-based materials.

Research Insight : In a study focused on crosslinking mechanisms, it was found that the presence of this compound significantly influenced the reaction kinetics and final material properties, demonstrating its utility beyond mere emulsification .

Wirkmechanismus

The mechanism of action of 1-hexadecanesulfonic acid, sodium salt is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing for better mixing and emulsification. The sulfonic acid group interacts with water molecules, while the long hydrocarbon chain interacts with non-polar substances, facilitating the formation of micelles and emulsions .

Vergleich Mit ähnlichen Verbindungen

Sodium dodecyl sulfate (SDS): Another anionic surfactant with a shorter hydrocarbon chain.

Sodium octanesulfonate: A similar compound with a shorter hydrocarbon chain.

Sodium decanesulfonate: Another related compound with a different chain length.

Uniqueness: 1-Hexadecanesulfonic acid sodium salt is unique due to its longer hydrocarbon chain, which provides enhanced emulsification and surfactant properties compared to shorter-chain analogs. This makes it particularly useful in applications requiring strong surfactant action .

Eigenschaften

CAS-Nummer |

15015-81-3 |

|---|---|

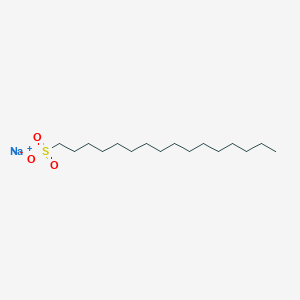

Molekularformel |

C16H34NaO3S |

Molekulargewicht |

329.5 g/mol |

IUPAC-Name |

hexadecane-1-sulfonic acid |

InChI |

InChI=1S/C16H34O3S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(17,18)19;/h2-16H2,1H3,(H,17,18,19); |

InChI-Schlüssel |

ZNHNOZBMSGSAGE-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

CCCCCCCCCCCCCCCCS(=O)(=O)O.[Na] |

Key on ui other cas no. |

15015-81-3 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

15015-81-3 (hydrochloride salt) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Sodium 1-hexadecanesulfonate in the synthesis of amphiphilic diblock copolymers as described in the abstract?

A1: The abstract mentions that Sodium 1-hexadecanesulfonate was "used as received" []. This suggests it likely functions as a surfactant in the emulsion polymerization process. Surfactants help stabilize the emulsion by reducing surface tension between the aqueous and organic phases, allowing for controlled polymerization and particle size distribution.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.